molecular formula C10H8BrNOS B1517457 2-Bromo-4-(4-methoxyphenyl)thiazole CAS No. 99073-84-4

2-Bromo-4-(4-methoxyphenyl)thiazole

Cat. No.: B1517457
CAS No.: 99073-84-4
M. Wt: 270.15 g/mol
InChI Key: FBYVCEPGVMXUCI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Bromo-4-(4-methoxyphenyl)thiazole is a halogenated heterocyclic compound distinguished by its thiazole core substituted with bromine and a 4-methoxyphenyl group. Its systematic IUPAC name is 2-bromo-4-(4-methoxyphenyl)-1,3-thiazole , reflecting the positions of substituents on the five-membered aromatic ring. The compound’s molecular formula is C₁₀H₈BrNOS , with a molecular weight of 270.15 g/mol . Key identifiers include:

Property Value
CAS Registry Number 99073-84-4
ChemSpider ID 21632598
MDL Number MFCD07375246
SMILES Notation COC1=CC=C(C2=CSC(Br)=N2)C=C1

Synonyms for this compound include 2-bromo-4-(4-methoxyphenyl)-1,3-thiazole, Thiazole, 2-bromo-4-(4-methoxyphenyl)-, and AGN-PC-0NSJOK. Its structural uniqueness lies in the electron-withdrawing bromine atom at position 2 and the electron-donating methoxyphenyl group at position 4, which influence its reactivity and physicochemical properties.

Historical Development in Heterocyclic Chemistry

The discovery of thiazoles traces back to the late 19th century, with foundational work by Hantzsch and Weber in 1887. Their pioneering studies on condensation reactions between α-haloketones and thioamides established the Hantzsch-thiazole synthesis , a cornerstone method for generating thiazole derivatives. Early controversies, such as the debate between Hantzsch and Tcherniac over the structural elucidation of thiocyanoacetone derivatives, underscored the complexity of thiazole chemistry.

The synthesis of this compound exemplifies modern adaptations of these classical methods. For instance, phenacyl bromide (a brominated α-keto compound) reacts with thioamide precursors under reflux conditions to form the thiazole ring. Recent advances in catalytic systems and solvent optimization have improved yields and selectivity for such 2,4-disubstituted thiazoles. This compound’s development reflects the broader trend of leveraging heterocyclic chemistry to access bioactive molecules.

Position Within Thiazole Derivative Classifications

This compound belongs to the 2,4-disubstituted thiazole subclass, characterized by substituents at positions 2 and 4 of the heterocyclic ring. This classification is critical for understanding its electronic and steric profiles, which differ markedly from monosubstituted or fused thiazoles. A comparative analysis with related derivatives highlights its structural distinctiveness:

Compound Name Substituents (Position) Key Structural Features
2-Bromo-4-(3,4-dichlorophenyl)thiazole 2-Br, 4-(3,4-Cl₂C₆H₃) Enhanced electrophilicity due to Cl groups
2-Bromo-4-(4-ethoxyphenyl)thiazole 2-Br, 4-(4-EtO-C₆H₄) Ethoxy group increases lipophilicity
4-Phenylthiazole 4-C₆H₅ Minimal electronic perturbation

The methoxy group in this compound contributes to π-electron delocalization across the aromatic system, moderating the electron-withdrawing effects of bromine. Such structural nuances position it as a versatile intermediate in medicinal chemistry, particularly in designing kinase inhibitors and antimicrobial agents. Its classification underscores the importance of substitution patterns in modulating biological activity and synthetic accessibility.

Properties

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVCEPGVMXUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653413
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99073-84-4
Record name 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Bromo-4-(4-methoxyphenyl)thiazole serves as a crucial building block for more complex organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Thiazole derivatives are known for their diverse biological activities. This compound has been studied for:

  • Antimicrobial Properties : Exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, coated magnetic nanoparticles functionalized with this compound showed notable efficacy against Staphylococcus aureus and Escherichia coli .

    Table 1: Antibacterial Activity
    CompoundBacterial StrainZone of Inhibition (mm)
    Coated Fe3O4 NPsStaphylococcus aureus15
    Coated Fe3O4 NPsEscherichia coli20
  • Anticancer Activity : Research indicates that structural modifications of thiazoles can enhance their antiproliferative effects against various cancer cell lines. For example, specific substitutions in thiazole derivatives have been linked to mechanisms involving tubulin polymerization inhibition .

    Table 2: Antiproliferative Activity
    CompoundCell Line TestedIC50 (nM)
    2-Methyl-4-(4-methoxyphenyl)thiazoleA549 (Lung Cancer)0.35
    2-Methyl-4-(4-methoxyphenyl)thiazoleMCF-7 (Breast Cancer)0.5

Medical Applications

The potential therapeutic applications of this compound extend to drug development. Its derivatives have been explored for their roles in treating various diseases, including:

  • Anticonvulsant Properties : Novel thiazole derivatives have demonstrated anticonvulsant activities in mouse models, indicating potential for epilepsy treatment .
  • Enzyme Inhibition : Some derivatives have shown promise in inhibiting α-amylase, with significant implications for diabetes management .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the use of nanoparticles functionalized with thiazole derivatives against clinically relevant bacterial strains, showcasing their potential in healthcare settings.
  • Anticancer Mechanism : Investigations into the antiproliferative activities of modified thiazoles revealed enhanced effects against cancer cell lines through targeted mechanisms .
  • α-Amylase Inhibition : Research on arylidenehydrazinyl-thiazoles identified lead compounds with promising α-amylase inhibition capabilities, suggesting their utility in managing postprandial hyperglycemia .

Mechanism of Action

The mechanism by which 2-Bromo-4-(4-methoxyphenyl)thiazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical and ADME Properties

  • Electronic Effects :

    • The methoxy group in 2-Bromo-4-(4-methoxyphenyl)thiazole is an electron-donating substituent, which may increase solubility and alter pharmacokinetics compared to electron-withdrawing groups (e.g., nitro or fluorine in analogs from ).
    • Bromine’s electronegativity and van der Waals radius contribute to hydrophobic interactions in biological targets, as seen in bromophenyl-thiazole derivatives .
  • ADME Modeling :

    • Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives utilized ADME (Absorption, Distribution, Metabolism, Excretion) profiling to predict favorable oral bioavailability and blood-brain barrier permeability . Similar modeling for the target compound is recommended.

Biological Activity

2-Bromo-4-(4-methoxyphenyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition activities. This article discusses the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield high purity and yield. Characterization techniques such as UV/VIS spectroscopy, FT-IR, NMR, and HRMS are employed to confirm the structure of synthesized compounds. For example, a study reported a two-step synthesis with yields ranging from 67% to 79% for related thiazoles .

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles demonstrated improved anticancer activity, with IC50 values in the low nanomolar range against melanoma and prostate cancer cells. The mechanism of action is believed to involve inhibition of tubulin polymerization .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMelanoma0.4 - 2.2
SMART agentsProstate cancer<1

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties. One study reported its potential as an α-amylase inhibitor with an IC50 value of 5.75 µM, indicating its utility in managing conditions like diabetes through carbohydrate metabolism modulation . Additionally, molecular docking studies support these findings by demonstrating favorable binding interactions with the enzyme.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundα-Amylase5.75
Related thiazolesAntiglycation0.383

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. A case study involving the antibacterial activity of coated magnetic nanoparticles functionalized with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated a stronger effect on Gram-negative bacteria compared to Gram-positive strains .

Table 3: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Coated Fe3O4 NPsStaphylococcus aureus15
Coated Fe3O4 NPsEscherichia coli20

Case Studies

Several studies highlight the biological activities associated with thiazole derivatives:

  • Anticancer Mechanism : A study focused on the structural modifications of thiazoles reported that specific substitutions enhanced antiproliferative activity against cancer cell lines through mechanisms involving tubulin polymerization inhibition .
  • Antimicrobial Efficacy : Another investigation into the antibacterial properties demonstrated that functionalized nanoparticles exhibited significant antibacterial activity against clinically relevant strains, suggesting potential applications in healthcare settings .

Preparation Methods

General Synthetic Strategies for 2-Bromo-4-(4-methoxyphenyl)thiazole

Although direct detailed procedures for this compound are scarce in open literature, closely related compounds such as 2-bromo-4-(4-ethoxyphenyl)oxazole and 2-(4-methoxyphenyl)benzo[d]thiazole provide valuable insights into viable synthetic approaches.

Preparation via Bromination of Preformed Thiazole Derivatives

A notable method involves the bromination of a preformed 4-(4-methoxyphenyl)thiazole intermediate:

  • Starting Material : 4-(4-methoxyphenyl)thiazole or its oxazole analogue.
  • Brominating Agent : Tribromophosphorus oxide (Phosphorus oxytribromide, POBr3) or other brominating reagents.
  • Solvent and Conditions : Reflux in toluene or suitable organic solvents for extended periods (e.g., 12 hours).
  • Workup : Quenching in ice water followed by extraction with ethyl acetate, drying, concentration, and purification via silica gel column chromatography.

This approach is exemplified by the preparation of 2-bromo-4-(4-ethoxyphenyl)oxazole, which shares structural similarity and synthetic logic with the target compound. The reaction sequence involves bromination at the 2-position of the heterocyclic ring after ring formation.

Cyclization of 2-Aminothiophenol with 4-Methoxybenzaldehyde

Another effective route to related benzothiazole derivatives involves the condensation and cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions:

  • Reactants : 2-Aminothiophenol and 4-methoxybenzaldehyde in a molar ratio of 2:1.
  • Conditions : Microwave irradiation at 300 W for 6 minutes, using silica gel as a solid support.
  • Outcome : Formation of 2-(4-methoxyphenyl)benzo[d]thiazole in good yield.
  • Advantages : Short reaction time, high yield, environmentally friendly solvent-free conditions.

Although this method targets benzo[d]thiazole rather than thiazole, it highlights the utility of microwave-assisted cyclization for constructing heterocycles bearing 4-methoxyphenyl substituents.

Proposed Synthetic Route for this compound

Based on the above methods and analogous compound syntheses, a plausible preparation method for this compound could be:

  • Synthesis of 4-(4-methoxyphenyl)thiazole :

    • Condensation of 4-methoxyphenyl-substituted precursors (e.g., 4-methoxyphenyl ketones or aldehydes) with thiourea or 2-aminothiophenol derivatives.
    • Cyclization under acidic or microwave conditions to form the thiazole ring.
  • Selective Bromination at the 2-Position :

    • Treatment of the 4-(4-methoxyphenyl)thiazole intermediate with brominating agents such as phosphorus oxytribromide in refluxing toluene.
    • Isolation and purification of the 2-bromo derivative by aqueous workup and chromatographic separation.

Data Table: Comparative Parameters of Related Synthetic Approaches

Step Method Description Key Reagents Conditions Yield & Notes
1 Cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde 2-Aminothiophenol, 4-methoxybenzaldehyde, silica gel Microwave, 300 W, 6 min, solvent-free High yield; rapid, clean reaction
2 Bromination of 4-(4-substituted phenyl)oxazole/thiazole Tribromophosphorus oxide (POBr3) Reflux in toluene, 12 h Moderate to good yield; requires chromatographic purification
3 Hydrolysis, esterification, cyclization, bromination (for oxazole analogue) 2-bromo-1-(4-ethoxyphenyl)ethyl ketone, NaOH, ethanol, POBr3 Reflux, multi-step Multi-step synthesis with overall suitable yield

Research Findings and Notes

  • The bromination step using phosphorus oxytribromide is critical for introducing the bromine at the 2-position of the heterocyclic ring, with reaction times typically around 12 hours under reflux conditions.
  • Microwave irradiation offers a green and efficient alternative for heterocycle formation, significantly reducing reaction time and improving yields.
  • The presence of the methoxy substituent on the phenyl ring may influence electronic properties and reactivity, which should be considered when optimizing reaction conditions.
  • Purification by silica gel chromatography is generally necessary to isolate the pure 2-bromo derivative after bromination.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-4-(4-methoxyphenyl)thiazole, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves bromination of pre-formed thiazole precursors or cyclization of thiourea derivatives with α-brominated ketones. To control regioselectivity:

  • Use Huisgen cyclization with substituted thioureas and α-bromo-4-(4-methoxyphenyl)acetophenone under reflux in ethanol .
  • Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF for enhanced nucleophilicity) to favor substitution at the 2-position .
  • Monitor intermediates via TLC/HPLC with UV detection (λ = 254 nm) to track bromine incorporation .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for methoxyphenyl) and thiazole C-Br coupling (J = 4–6 Hz) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles: C2–N3–C4 = 109.64°, S1–C2 = 1.71 Å) using SHELXTL refinements .
  • Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 283–285 [M+H]+) and isotopic patterns for bromine .

Q. How are common synthetic impurities identified and mitigated?

Methodological Answer:

  • Byproducts : Detect debrominated analogs (e.g., 4-(4-methoxyphenyl)thiazole) via GC-MS retention time shifts (~12.5 min vs. 14.2 min for target compound) .
  • Purification : Use silica gel chromatography (hexane/EtOAc, 4:1) or recrystallization in ethanol/water (yield: 65–75%) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

  • Perform residual density analysis in SHELXL to identify disordered atoms or thermal motion artifacts .
  • Compare experimental data (e.g., C4–C5 bond = 1.46 Å) with DFT-optimized geometries (B3LYP/6-31G*) to validate outliers .
  • Cross-reference Cambridge Structural Database (CSD) entries (e.g., refcode: CV5440) for analogous thiazole derivatives .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Substituent variation : Replace bromine with Cl/F to assess halogen-dependent binding to BRAFV600E kinase .
  • Biological assays : Use IC50 profiling against cancer cell lines (e.g., MCF-7) with Western blot validation of kinase inhibition .
  • Docking studies : Align with crystal structures of kinase-ligand complexes (PDB: 3OG7) to predict hydrophobic pocket interactions .

Q. How to optimize catalytic systems for cross-coupling reactions involving the bromine substituent?

Methodological Answer:

  • Buchwald-Hartwig amination : Employ Pd(dba)2/Xantphos in toluene at 110°C for C–N bond formation .
  • Suzuki-Miyaura coupling : Use Pd(PPh3)4/K2CO3 in THF/H2O (3:1) with arylboronic acids (yield: 70–85%) .
  • Monitor catalyst loading (1–5 mol%) to minimize dehalogenation side reactions .

Q. What strategies address low solubility in biological assays?

Methodological Answer:

  • Prodrug design : Introduce acetate groups (e.g., 4-(4-acetoxyphenyl) derivatives) for enhanced aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) with sonication (30 min) to achieve 1–5 mM stock solutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4-(4-methoxyphenyl)thiazole
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2-Bromo-4-(4-methoxyphenyl)thiazole

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